molecular formula C18H16ClN3OS B2919177 N-(3-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-24-3

N-(3-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2919177
CAS RN: 851131-24-3
M. Wt: 357.86
InChI Key: DCCTUYHCVFERRR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as CTIM, is a compound that has gained attention in scientific research due to its potential therapeutic properties. CTIM belongs to the class of imidazole-based compounds and has been found to possess various biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Corrosion Inhibition

  • Benzimidazole derivatives, closely related to the compound , have been found effective in inhibiting the corrosion of carbon steel in acidic solutions. These derivatives show high inhibition efficiency, potentially reaching up to 95% effectiveness at certain concentrations (Rouifi et al., 2020).

Structural Analysis

  • Studies on similar acetamide compounds have provided insights into their molecular structure. For instance, research on 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide revealed molecular orientations and intermolecular interactions, which can be crucial for understanding the properties of related compounds (Saravanan et al., 2016).

Antimicrobial Activity

  • Compounds similar to N-(3-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. These studies contribute to the development of new antibacterial agents (Desai et al., 2008).

Antitumor Activity

  • Research has been conducted on benzimidazole derivatives for potential antitumor activity. Some compounds have shown considerable anticancer activity against various cancer cell lines, highlighting the potential of related compounds in cancer treatment (Yurttaş et al., 2015).

Quantum Mechanical Studies

  • Theoretical studies, such as quantum mechanical analyses, have been performed on benzothiazolinone acetamide analogs. These studies help in understanding the electronic properties and potential applications of these compounds in areas like photovoltaic efficiency (Mary et al., 2020).

Experimental Evaluation in Corrosion

  • The imidazole derivatives, related to the compound , have been studied for their corrosion inhibition properties in sulphuric acid medium, showing high inhibition efficiency and providing insights into the mechanisms of corrosion protection (Ouakki et al., 2019).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-13-4-2-7-16(10-13)22-9-8-20-18(22)24-12-17(23)21-15-6-3-5-14(19)11-15/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCTUYHCVFERRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

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